molecular formula C8H5NO2 B2853760 4-Ethynylpyridine-2-carboxylic acid CAS No. 1256825-09-8

4-Ethynylpyridine-2-carboxylic acid

Cat. No.: B2853760
CAS No.: 1256825-09-8
M. Wt: 147.133
InChI Key: OERKUWQAWMMGOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethynylpyridine-2-carboxylic acid is a chemical compound with the CAS Number: 1256825-09-8 . It has a molecular weight of 147.13 and its IUPAC name is 4-ethynyl-2-pyridinecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5NO2/c1-2-6-3-4-9-7(5-6)8(10)11/h1,3-5H,(H,10,11) . This indicates that the compound has a pyridine ring with an ethynyl group at the 4-position and a carboxylic acid group at the 2-position .

Scientific Research Applications

Antimicrobial Activities

4-Ethynylpyridine-2-carboxylic acid derivatives have been studied for their antimicrobial activities. In particular, derivatives such as 4-methoxy-pyridine-2-carboxylic acid and 4-chloro-pyridine-2-carboxylic acid have shown significant activity against Gram-positive and Gram-negative bacteria, as well as antifungal activities against yeast strains. These findings are critical for the development of new antimicrobial agents (Tamer et al., 2018).

Synthetic Chemistry

The compound has been used in synthetic chemistry, particularly in the formation of highly functionalized tetrahydropyridines. This application is significant for the creation of new organic compounds with potential pharmaceutical applications (Zhu et al., 2003).

Bacterial Susceptibility Studies

Analogues of this compound have been synthesized and tested for their antibacterial activity. Such studies are crucial in discovering new compounds that can be effective against various pathogens (Bacon & Daum, 1991).

Microwave-Promoted Syntheses

The compound has been utilized in microwave-promoted syntheses of pyridine carboxamides and tert-carboximides. This technique offers an efficient way to synthesize new compounds, which could be important in various fields, including medicinal chemistry (Su et al., 2009).

Cooperative Catalysis

In cooperative catalysis, derivatives of this compound have been used to facilitate the condensation reaction between carboxylic acids and amines. This process is valuable for the synthesis of complex organic molecules, including pharmaceuticals (Ishihara & Lu, 2016).

Ligand Synthesis

The compound has been involved in the synthesis of ligands that contain the 4-carboxy-1,8-naphthyrid-2-yl moiety, useful for metal complexation and semiconductor applications (Zong et al., 2008).

Hydrohalogenation Studies

Studies on the hydrohalogenation of ethynylpyridines, including this compound, have been conducted to understand chemical reactions involving nucleophilic attack, which is essential for developing new synthetic pathways (Muragishi et al., 2017).

Molecularly Imprinted Polymers

Research has been done on the use of molecularly imprinted polymers (MIPs) with derivatives of this compound for chiral recognition. Such studies are significant for understanding and developing new materials for specific molecular recognition applications (Lu et al., 2003).

Soil Nitrification Inhibition

2-Ethynylpyridine, a related compound, has been evaluated as a soil nitrification inhibitor, which is vital for agricultural research and the development of more effective fertilizers (McCarty & Bremner, 1990).

Peptide Chemistry

The 2-(diphenylphosphino)ethyl group has been used as a carboxyl-protecting group in peptide chemistry involving derivatives of this compound, which is crucial for advancing peptide synthesis techniques (Chantreux et al., 1984).

Properties

IUPAC Name

4-ethynylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c1-2-6-3-4-9-7(5-6)8(10)11/h1,3-5H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERKUWQAWMMGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=NC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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